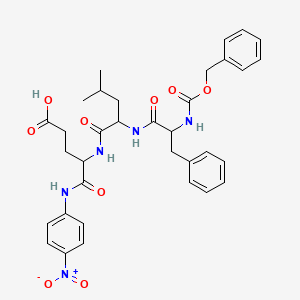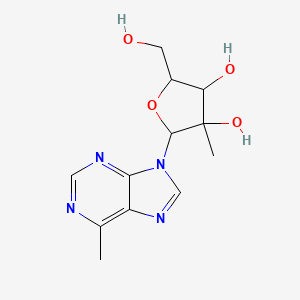
5-(Hydroxymethyl)-3-methyl-2-(6-methylpurin-9-yl)oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(2’-C-methyl-b-D-ribofuranosyl)6-methylpurine is a bioactive compound used in biomedicine to treat various diseases. It exhibits potent antiviral activity against certain types of viruses by inhibiting their replication. Additionally, it has been investigated as a potential therapeutic agent for certain cancers and autoimmune diseases due to its ability to modulate immune responses.
Méthodes De Préparation
The synthesis of 9-(2’-C-methyl-b-D-ribofuranosyl)6-methylpurine involves several steps. The starting material is typically a purine derivative, which undergoes a series of chemical reactions to introduce the ribofuranosyl group and the methyl group at specific positions. The reaction conditions often involve the use of protecting groups to ensure selective reactions at the desired positions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
9-(2’-C-methyl-b-D-ribofuranosyl)6-methylpurine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where specific groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. .
Applications De Recherche Scientifique
9-(2’-C-methyl-b-D-ribofuranosyl)6-methylpurine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It has shown promise in treating viral infections, certain cancers, and autoimmune diseases.
Industry: It is used in the development of new pharmaceuticals and as a research tool in drug discovery
Mécanisme D'action
The mechanism of action of 9-(2’-C-methyl-b-D-ribofuranosyl)6-methylpurine involves its incorporation into the DNA or RNA of viruses, leading to the inhibition of viral replication. It targets specific enzymes involved in nucleic acid synthesis, thereby preventing the proliferation of viruses. In cancer cells, it induces apoptosis (programmed cell death) by interfering with DNA synthesis and repair mechanisms .
Comparaison Avec Des Composés Similaires
9-(2’-C-methyl-b-D-ribofuranosyl)6-methylpurine is unique due to its specific structure and bioactivity. Similar compounds include:
9-(2-Deoxy-Beta-D-Ribofuranosyl)-6-Methylpurine: This compound also has antiviral and anticancer properties but differs in its ribose moiety.
2’-C-Methyl-beta-D-6-methylpurine riboside: Another similar compound with slight structural variations that affect its bioactivity. The uniqueness of 9-(2’-C-methyl-b-D-ribofuranosyl)6-methylpurine lies in its specific modifications that enhance its therapeutic potential.
Propriétés
Formule moléculaire |
C12H16N4O4 |
|---|---|
Poids moléculaire |
280.28 g/mol |
Nom IUPAC |
5-(hydroxymethyl)-3-methyl-2-(6-methylpurin-9-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C12H16N4O4/c1-6-8-10(14-4-13-6)16(5-15-8)11-12(2,19)9(18)7(3-17)20-11/h4-5,7,9,11,17-19H,3H2,1-2H3 |
Clé InChI |
XHWRGILBOVPBLO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


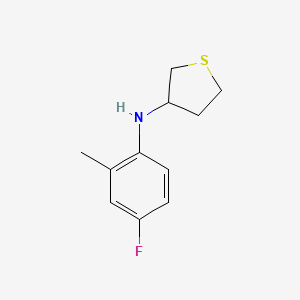
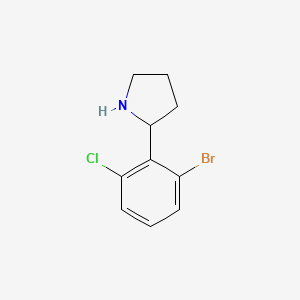
![[1-(3,3-Dimethyloxiran-2-yl)-3-(1,2,11,15,15-pentamethyl-9,14-dioxo-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-7-en-6-yl)butyl] acetate](/img/structure/B15093995.png)

![2-Ethyl-2,6-diazaspiro[3.3]heptane](/img/structure/B15094006.png)

![5,6,12,13-tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol](/img/structure/B15094027.png)
![6-chloro-N4-[2-(dimethylamino)ethyl]pyrimidine-4,5-diamine](/img/structure/B15094034.png)

![5-Azido-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15094053.png)
![2-(4-Chloropyrrolo[2,3-d]pyrimidin-7-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol](/img/structure/B15094059.png)
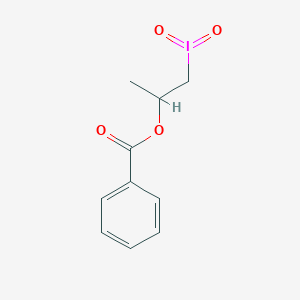
![5-{[(1-methyl-1H-pyrazol-4-yl)formamido]methyl}thiophene-2-sulfonyl chloride](/img/structure/B15094079.png)
